molecular formula C14H21NO4 B1286463 Boc-L-Tyrosinol CAS No. 282100-80-5

Boc-L-Tyrosinol

Cat. No.: B1286463
CAS No.: 282100-80-5
M. Wt: 267.32 g/mol
InChI Key: KMVXZPOLHFZPKW-NSHDSACASA-N
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Description

Boc-L-Tyrosinol is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The compound has the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Safety and Hazards

Boc-L-Tyrosinol should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent advances in biocatalytic derivatization of L-Tyrosine, from which Boc-L-Tyrosinol is derived, have been summarized. These advances include typical L-Tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .

Mechanism of Action

Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound with a molecular weight of 267.32 . It is used in peptide synthesis

Target of Action

Given its use in peptide synthesis , it can be inferred that it may interact with various proteins and enzymes involved in this process.

Mode of Action

As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it may influence the pathways involved in protein synthesis and modification.

Result of Action

As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins.

Action Environment

It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

Boc-L-Tyrosinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, enhancing its stability and reactivity in biochemical processes . Additionally, this compound can interact with proteins and other amino acids, contributing to the formation of complex protein structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By affecting these enzymes, this compound can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses . Furthermore, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, this compound can act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have demonstrated that this compound can cause dose-dependent changes in enzyme activity, metabolic pathways, and cellular function . High doses of this compound may result in toxic effects, including organ damage and impaired physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . This compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its interactions with targeting proteins . These interactions can influence this compound’s activity and function within different subcellular environments.

Chemical Reactions Analysis

Boc-L-Tyrosinol undergoes various chemical reactions, including:

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579831
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-46-4, 282100-80-5
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83345-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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